Pyrrolo[1,2-a]pyrazine-3-carboxylicacid
CAS No.:
Cat. No.: VC13618665
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8N2O2 |
|---|---|
| Molecular Weight | 164.16 g/mol |
| IUPAC Name | 1,2-dihydropyrrolo[1,2-a]pyrazine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H8N2O2/c11-8(12)7-5-10-3-1-2-6(10)4-9-7/h1-3,5,9H,4H2,(H,11,12) |
| Standard InChI Key | CFVLZDIWACDHLS-UHFFFAOYSA-N |
| SMILES | C1C2=CC=CN2C=C(N1)C(=O)O |
| Canonical SMILES | C1C2=CC=CN2C=C(N1)C(=O)O |
Introduction
Structural Characteristics
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid (CAS: 588720-53-0) features a fused bicyclic system combining a pyrrole and pyrazine ring, with a carboxylic acid substituent at position 3. Key structural parameters include:
The compound’s planar structure enables π-π stacking interactions, while the carboxylic acid group enhances solubility and facilitates hydrogen bonding .
Synthesis Strategies
Multi-Step Organic Synthesis
A patent (CN106220574A) outlines a four-step synthesis starting from acrylic acid :
-
Bromination: Acrylic acid reacts with bromine in dichloromethane to form intermediate (II).
-
Ammonolysis: Intermediate (II) reacts with ammonia in ethanol to yield intermediate (III).
-
Condensation: Intermediate (III) reacts with methylglyoxal to produce intermediate (IV).
-
Oxidation: DDQ-mediated oxidation of intermediate (IV) yields the final product .
Palladium-Catalyzed Methods
A regioselective approach employs Ugi adducts cyclized via gold(I) catalysis, achieving yields of 65–92% . Palladium trifluoroacetate catalyzes carbo-palladation reactions between pyrrole-2-carbonitriles and aryl boronic acids, enabling diversification of substituents .
Comparative Analysis of Methods
Physicochemical Properties
-
Solubility: Moderately soluble in polar solvents (e.g., DMSO, ethanol) due to the carboxylic acid group .
-
Spectroscopic Data:
Biological Activities
Antimicrobial Activity
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid derivatives show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
Enzyme Inhibition
The compound inhibits RSK (ribosomal S6 kinase) with IC₅₀ = 0.18 µM, making it a candidate for oncology therapeutics .
Applications in Medicinal Chemistry
-
Lead Optimization: Serves as a scaffold for kinase inhibitors due to its planar structure .
-
Prodrug Development: Ester derivatives (e.g., methyl ester) enhance bioavailability .
-
Peptidomimetics: Mimics proline-rich motifs in protein-protein interactions .
| Hazard | Precautionary Measures | Source Citation |
|---|---|---|
| Skin irritation (H315) | Wear nitrile gloves | |
| Eye damage (H319) | Use safety goggles | |
| Respiratory irritation (H335) | Operate in fume hoods |
Recent Advances
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume